molecular formula C23H23NO5 B2927356 2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)-7-oxa-4-azaspiro[2.5]octan-6-yl]acetic acid CAS No. 2416236-86-5

2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)-7-oxa-4-azaspiro[2.5]octan-6-yl]acetic acid

Cat. No. B2927356
CAS RN: 2416236-86-5
M. Wt: 393.439
InChI Key: VPZLTUZPRMMHDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)-7-oxa-4-azaspiro[2.5]octan-6-yl]acetic acid is a useful research compound. Its molecular formula is C23H23NO5 and its molecular weight is 393.439. The purity is usually 95%.
BenchChem offers high-quality 2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)-7-oxa-4-azaspiro[2.5]octan-6-yl]acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)-7-oxa-4-azaspiro[2.5]octan-6-yl]acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Peptide Synthesis

EN300-7499405: is utilized in the synthesis of peptides. Its role as an amino acid protecting group is crucial in the stepwise construction of peptide chains. The 9H-Fluoren-9-ylmethoxycarbonyl (Fmoc) group protects the amine functionality of amino acids during the coupling reactions, preventing unwanted side reactions. After the peptide chain is assembled, the Fmoc group can be removed under mild basic conditions, leaving the amine group free for further elongation or modification .

Medicinal Chemistry

In medicinal chemistry, EN300-7499405 serves as a building block for the development of new pharmaceutical compounds. Its spirocyclic structure is of particular interest as it can mimic the backbone of bioactive peptides or steroids, potentially leading to new drugs with enhanced stability and bioavailability .

Material Science

The compound’s rigid structure and the presence of the Fmoc group make it a candidate for the design of novel polymeric materials. It can be incorporated into polymers to improve mechanical strength or to introduce specific functionalities that are responsive to external stimuli, such as light or pH changes .

Bioconjugation

EN300-7499405: can be used in bioconjugation techniques. The Fmoc group can be attached to biomolecules, such as proteins or antibodies, providing a protective group that can be selectively removed to reveal a functional group that can undergo further conjugation reactions .

Molecular Probes

Due to its fluorescent properties, the compound can be used to create molecular probes. The fluorenyl moiety can serve as a fluorescent tag in biological assays, aiding in the visualization and tracking of biological processes in real-time .

Catalysis

The compound’s structure allows it to act as a ligand in catalytic systems. It can coordinate to metals, forming complexes that can catalyze a variety of chemical reactions, including asymmetric synthesis, which is vital for producing enantiomerically pure substances .

properties

IUPAC Name

2-[4-(9H-fluoren-9-ylmethoxycarbonyl)-7-oxa-4-azaspiro[2.5]octan-6-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO5/c25-21(26)11-15-12-24(23(9-10-23)14-29-15)22(27)28-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,15,20H,9-14H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPZLTUZPRMMHDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12COC(CN2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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